3-(7-Bromo-2,3-dihydrobenzofuran-5-yl)propanoic acid
Overview
Description
3-(7-Bromo-2,3-dihydrobenzofuran-5-yl)propionic Acid is a derivative of benzofuran compounds . Benzofuran compounds are ubiquitous in nature and have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They have potential applications in many aspects, making these substances potential natural drug lead compounds .
Synthesis Analysis
Benzofuran compounds have attracted the attention of chemical and pharmaceutical researchers worldwide . Novel methods for constructing benzofuran rings have been discovered in recent years . A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another benzofuran ring constructed by proton quantum tunneling has not only fewer side reactions, but also high yield, which is conducive to the construction of complex benzofuran ring systems .Molecular Structure Analysis
The molecular formula of 3-(7-Bromo-2,3-dihydrobenzofuran-5-yl)propionic Acid is C11H11BrO3 . The InChI code is 1S/C13H15BrO3/c1-2-16-12(15)4-3-9-7-10-5-6-17-13(10)11(14)8-9/h7-8H,2-6H2,1H3 .Chemical Reactions Analysis
Benzofuran compounds have diverse pharmacological activities, making them attractive for their biological activities and potential applications as drugs . They are widely distributed in higher plants such as Asteraceae, Rutaceae, Liliaceae, and Cyperaceae .Physical and Chemical Properties Analysis
The molecular weight of 3-(7-Bromo-2,3-dihydrobenzofuran-5-yl)propionic Acid is 271.11 . More detailed physical and chemical properties were not found in the search results.Scientific Research Applications
Synthesis and Characterization
The synthesis and structural characterization of brominated organic acids, such as 4-bromo-3,5-dihydroxybenzoic acid, involve detailed synthetic routes and analytical techniques to confirm their structures. Xu Dong-fang (2000) described the preparation and structural identification of a related compound, emphasizing the role of mass spectrometry in verifying the product's composition and the exploration of synthetic conditions in the lab (Xu Dong-fang, 2000).
Organic Synthesis Applications
Research by Yan‐Long Zheng et al. (2019) on the synthesis of 3-(bromomethylene)isobenzofuran-1(3H)-ones demonstrates the utility of brominated compounds in generating complex organic molecules through regioselective bromocyclization. This process highlights the versatility of brominated intermediates in constructing heterocyclic compounds, which are valuable in pharmaceutical and material sciences (Yan‐Long Zheng et al., 2019).
Antimicrobial Activities
The synthesis and evaluation of bromophenol derivatives from the red alga Rhodomela confervoides, as described by Jielu Zhao et al. (2004), contribute to understanding the biological activities of brominated organic compounds. These derivatives were investigated for their activity against human cancer cell lines and microorganisms, although found inactive, this research underlines the potential of brominated compounds in medicinal chemistry (Jielu Zhao et al., 2004).
Advanced Organic Chemistry Techniques
The work by Carolina G. Furst et al. (2020) on synthesizing 2-bromomethyl-2,3-dihydrobenzofurans showcases advanced organic chemistry techniques for generating highly functionalized compounds. This research illustrates the role of bromine in facilitating intramolecular reactions, highlighting the strategic use of brominated intermediates in organic synthesis (Carolina G. Furst et al., 2020).
Mechanism of Action
Target of Action
Benzofuran compounds, which this compound is a derivative of, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
It is known that benzofuran derivatives can act as receptor agonists , suggesting that this compound may interact with its targets by binding to them and inducing a biological response.
Biochemical Pathways
Benzofuran derivatives have been shown to have a wide range of biological and pharmacological activities , suggesting that this compound may affect multiple pathways.
Result of Action
Some substituted benzofurans have been found to have significant cell growth inhibitory effects , suggesting that this compound may have similar effects.
Safety and Hazards
The safety information available indicates that this compound may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .
Future Directions
The broad range of clinical uses of benzofuran derivatives indicates the diverse pharmacological activities of this series of compounds . Therefore, benzofuran and its derivatives have attracted much attention due to their biological activities and potential applications as drugs . This suggests that there may be future research and development opportunities for 3-(7-Bromo-2,3-dihydrobenzofuran-5-yl)propionic Acid and related compounds.
Properties
IUPAC Name |
3-(7-bromo-2,3-dihydro-1-benzofuran-5-yl)propanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO3/c12-9-6-7(1-2-10(13)14)5-8-3-4-15-11(8)9/h5-6H,1-4H2,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEJFSDNAVHINDO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2Br)CCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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